Crotonic acid

説明

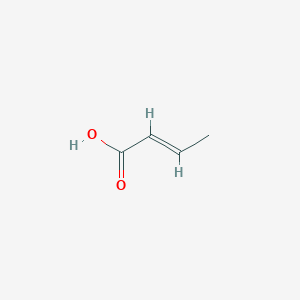

Crotonic acid (trans-2-butenoic acid) is an α,β-unsaturated carboxylic acid with the chemical formula CH₃CH=CHCOOH. It exists in two geometric isomers: the trans-isomer (this compound) and the cis-isomer (isothis compound). The trans form is more thermodynamically stable and prevalent.

特性

IUPAC Name |

(E)-but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQCZJRKDOVOX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | crotonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Crotonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880973 | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |

CAS No. |

3724-65-0, 107-93-7 | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Crotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5WZZ4O5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

準備方法

Industrial Synthesis via Crotonaldehyde Oxidation

The most widely adopted industrial method for crotonic acid production involves the oxidation of crotonaldehyde. This process typically employs air or oxygen as the oxidizing agent under controlled conditions:

3\text{CH=CHCHO} + \frac{1}{2}\text{O}2 \rightarrow \text{CH}3\text{CH=CHCO}2\text{H}

Reaction parameters such as temperature (80–120°C), pressure (1–3 atm), and catalyst selection (e.g., metal oxides) critically influence the yield and isomer distribution . Industrial batches often yield a mixture containing >90% trans-crotonic acid, with residual cis-isomer (3–4%) and minor byproducts like formic and acetic acids . Post-reaction purification involves fractional distillation to remove unreacted crotonaldehyde, followed by crystallization.

Challenges in Traditional Crystallization

Conventional water-based crystallization generates significant waste: approximately 1 ton of effluent and 1,500 m³ of contaminated air per ton of product . Energy-intensive drying of water-moist this compound further complicates the process. These inefficiencies have driven the adoption of melt crystallization, which eliminates aqueous waste and reduces energy consumption by 30–40% .

Knoevenagel Condensation of Acetaldehyde and Malonic Acid

The Knoevenagel condensation offers a laboratory-scale route to this compound, leveraging the base-catalyzed reaction between acetaldehyde and malonic acid in pyridine:

3\text{CHO} + \text{CH}2(\text{CO}2\text{H})2 \xrightarrow{\text{pyridine}} \text{CH}3\text{CH=CHCO}2\text{H} + \text{CO}2 + \text{H}2\text{O}

This method produces this compound with >85% yield but requires meticulous control of stoichiometry and reaction time to minimize side products like acetic acid . While unsuitable for large-scale production due to high reagent costs, it remains valuable for synthesizing isotopically labeled this compound in research settings.

Alkaline Hydrolysis of Allyl Cyanide

Allyl cyanide hydrolysis followed by double-bond rearrangement provides an alternative pathway:

2=\text{CHCH}2\text{CN} \xrightarrow{\text{NaOH}} \text{CH}2=\text{CHCH}2\text{CO}2\text{Na} \xrightarrow{\Delta} \text{CH}3\text{CH=CHCO}_2\text{H}

The initial hydrolysis at 80–100°C yields sodium crotonate, which undergoes thermal isomerization to this compound . This method achieves moderate yields (70–75%) but is hampered by the toxicity of allyl cyanide and the need for high-purity starting materials.

Thermal Decomposition of 3-Hydroxybutyric Acid

Distillation of 3-hydroxybutyric acid at elevated temperatures (180–200°C) induces dehydration to this compound:

3\text{CH(OH)CH}2\text{CO}2\text{H} \xrightarrow{\Delta} \text{CH}3\text{CH=CHCO}2\text{H} + \text{H}2\text{O}

This route is limited by the availability of 3-hydroxybutyric acid, which is typically derived from bacterial fermentation . Recent advances in bio-based production (discussed in Section 6) have revitalized interest in this method for sustainable chemistry applications.

Bio-Based Production via Polyhydroxybutyrate Depolymerization

A groundbreaking approach involves the thermolytic distillation of polyhydroxybutyrate (PHB), a biodegradable polymer synthesized by bacteria. At 170°C and 150 mbar, PHB depolymerizes selectively to this compound with minimal byproducts :

3)\text{CH}2\text{CO}2\text{-})n \xrightarrow{\Delta} n\,\text{CH}3\text{CH=CHCO}2\text{H}

| PHB Source | This compound Recovery (%) |

|---|---|

| Pure PHB | 92 |

| 60% PHB-enriched | 78 |

| 30% PHB-enriched | 58 |

This method aligns with green chemistry principles, utilizing renewable feedstocks and avoiding toxic reagents . The bio-based this compound exhibits comparable reactivity to petroleum-derived variants in photochemical applications, such as TBADT-catalyzed hydroacylation .

Purification via Melt Crystallization

Traditional water-based crystallization has been supplanted by melt crystallization for isolating isomerically pure this compound. The process involves:

-

Melting the crude isomer mixture (≥40% trans- or ≥80% cis-crotonic acid).

-

Gradual cooling to induce selective crystallization.

-

Drainage of residual melt and temperature-controlled purification .

Example Protocol for trans-Crotonic Acid:

-

Starting Material: 94.5–95.5% trans-isomer.

-

Crystallization Temperature: 56–57°C (4 hours), followed by cooling to 10°C.

-

Yield: 100 parts pure trans-crotonic acid from 116 parts crude mixture .

Advantages Over Aqueous Crystallization:

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Sustainability |

|---|---|---|---|---|

| Crotonaldehyde Oxidation | 90–95 | 95–98 | Industrial | Moderate |

| Knoevenagel Condensation | 85–90 | 98+ | Laboratory | Low |

| PHB Depolymerization | 58–92 | 99 | Pilot-scale | High |

| Melt Crystallization | 95–98 | 99.5 | Industrial | High |

The oxidation route remains dominant for bulk production, while PHB depolymerization emerges as the most sustainable option. Melt crystallization bridges the gap between high purity and environmental compliance, making it indispensable for pharmaceutical-grade this compound .

化学反応の分析

反応の種類

酸化: ブテン酸は、酸化反応を起こして二酸化炭素や水などのさまざまな生成物を生成できます。

還元: ブテン酸の還元は、酪酸の生成につながります。

置換: ブテン酸は、カルボキシル基が他の官能基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元剤: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換試薬: 置換反応には、五塩化リンや塩化チオニルなどの試薬がよく使用されます。

主な生成物

酸化: 二酸化炭素と水。

還元: 酪酸。

置換: 使用される試薬に応じて、さまざまな置換ブテン酸。

科学研究への応用

ブテン酸は、科学研究において幅広い用途があります。

科学的研究の応用

Polymer Production

Crotonic acid serves as a key monomer in the synthesis of various polymers. Its ability to undergo polymerization enhances the properties of materials, particularly in:

- Adhesives : this compound-based polymers improve adhesion strength and flexibility, making them ideal for construction and automotive applications.

- Coatings : The compound is used in coatings that require durability and resistance to environmental factors.

- Textiles : It functions as a sizing agent, enhancing the weaving properties of yarns and fabrics.

Case Study: CROSS-LIFE Project

The CROSS-LIFE project aims to produce bio-based this compound from wastewater treatment sludge. This initiative not only reduces waste but also provides a sustainable feedstock for polymer production, demonstrating the potential of this compound in promoting circular economy practices .

| Application | Description |

|---|---|

| Adhesives | Enhances adhesion strength and flexibility. |

| Coatings | Provides durability and environmental resistance. |

| Textiles | Improves weaving properties of yarns and fabrics. |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a building block for active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential as enzyme inhibitors, particularly in targeting protein kinases.

Research Insight: Protein Kinase Inhibition

A study identified substituted 4-oxo-crotonic acid derivatives as effective inhibitors of protein kinase B (PknB), crucial for Mycobacterium tuberculosis cell division. The findings suggest that these derivatives could lead to new therapeutic strategies against tuberculosis .

Food Industry

This compound is employed as a food additive, primarily serving as an acidity regulator and flavor enhancer in processed foods. Its role in food technology is vital for maintaining product quality and extending shelf life.

| Application | Function |

|---|---|

| Food Additive | Acts as an acidity regulator and flavor enhancer. |

Cosmetics and Personal Care

In cosmetics, this compound contributes to formulations aimed at improving skin texture and moisture retention. It is included in skincare products due to its beneficial properties:

- Moisturizers : Enhances moisture retention in skin formulations.

- Texturizers : Improves the overall feel and application of cosmetic products.

Chemical Synthesis

This compound is a crucial intermediate in organic synthesis, facilitating the production of various chemicals through reactions like esterification and hydrogenation. Its versatility makes it valuable in synthesizing agrochemicals and specialty chemicals.

Table: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Esterification | Forms esters with alcohols for various applications. |

| Hydrogenation | Converts this compound into saturated compounds. |

| Polymerization | Produces polymers with enhanced properties. |

作用機序

ブテン酸の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 生合成の文脈では、ブテン酸は脂肪酸生合成経路を通じて生成され、そこでチオエステラーゼ酵素の作用によってブテノイル-アシルキャリアタンパク質から変換されます . このプロセスには、アシル-CoAシンテターゼによる遊離脂肪酸のアシル-CoAへの活性化、それに続くブテン酸への変換が含まれます .

類似の化合物との比較

ブテン酸は、メタクリル酸や酪酸などの他の短鎖不飽和脂肪酸と類似しています。それはその構造と特性でユニークです。

クロトン酸(トランス-2-ブテン酸): 構造は似ていますが、二重結合の位置が異なります。

イソクロトン酸(シス-2-ブテン酸): 構造は似ていますが、二重結合の配置が異なります。

メタクリル酸: 二重結合を持つ点で似ていますが、炭素鎖の分岐が異なります.

類似化合物との比較

Key Properties :

- Molecular weight : 86.09 g/mol

- Melting point : 72°C (trans), 15°C (cis)

- Boiling point : 185°C (trans)

- Solubility: Slightly soluble in water, soluble in organic solvents like ethanol.

- Acidity : pKa ≈ 4.7, weaker than saturated carboxylic acids due to conjugation stabilization of the carboxylate anion.

Crotonic acid belongs to the carboxylic acid family. Below is a comparative analysis with structurally or functionally related compounds:

Acrylic Acid (CH₂=CHCOOH)

- Structure : α,β-unsaturated acid with a shorter carbon chain.

- Acidity : Stronger (pKa ≈ 4.25) due to reduced steric hindrance.

- Applications : Widely used in superabsorbent polymers (e.g., diapers) and adhesives.

- Key Difference : this compound’s methyl group enhances hydrophobicity, making it less reactive in aqueous systems compared to acrylic acid.

Butyric Acid (CH₃CH₂CH₂COOH)

- Structure : Saturated carboxylic acid with a four-carbon chain.

- Acidity : Weaker (pKa ≈ 4.82) due to lack of conjugation.

- Applications : Used in food flavoring and animal feed additives.

- Key Difference : The absence of a double bond in butyric acid reduces its utility in polymerization reactions.

Methacrylic Acid (CH₂=C(CH₃)COOH)

- Structure : α,β-unsaturated acid with a methyl group on the β-carbon.

- Acidity : Similar pKa (~4.65) but higher steric hindrance.

- Applications: Key monomer for polymethyl methacrylate (PMMA) plastics.

- Key Difference : Methacrylic acid’s additional methyl group improves polymer durability compared to this compound derivatives.

Maleic Acid (HOOCCH=CHCOOH)

- Structure : Dicarboxylic acid with conjugated double bonds.

- Acidity : Stronger first dissociation (pKa₁ ≈ 1.9) due to dual carboxyl groups.

- Applications : Used in resins, dyes, and as a pH regulator.

- Key Difference: Maleic acid’s bifunctional nature enables cross-linking in polymers, unlike monocarboxylic this compound.

Research Findings and Industrial Relevance

- Thermal Stability : this compound’s trans isomer exhibits higher thermal stability than cis-isoforms, making it preferable in high-temperature polymer processing .

- Biological Activity : Derivatives of this compound show antimicrobial properties, though less potent than those of acrylic acid-based compounds .

- Market Trends : Methacrylic acid dominates the polymer industry, while this compound remains niche due to cost and reactivity limitations .

生物活性

Crotonic acid, also known as (2E)-2-butenoic acid, is a short-chain fatty acid that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of the biological effects of this compound, with a focus on its mechanisms of action, implications in cellular processes, and potential therapeutic applications.

- Chemical Formula : C₄H₆O₂

- CAS Number : 107-93-7

- Molecular Weight : 86.09 g/mol

This compound exhibits various biological activities primarily through its role as a histone deacetylase inhibitor and its influence on post-translational modifications (PTMs) of proteins:

- Histone Modification : this compound induces histone modifications in chemically induced pluripotent stem cells (CiPSCs), enhancing gene expression and facilitating telomere maintenance. It has been shown to increase telomere length, which is crucial for cellular longevity and stability .

- p53 Regulation : Recent studies indicate that this compound negatively regulates the tumor suppressor protein p53 by inducing crotonylation at serine 46. This modification leads to a decrease in p53 protein levels and activity, impacting cellular responses to stress and potentially promoting cancer cell proliferation under metabolic stress .

Stem Cell Reprogramming

This compound has been identified as a significant enhancer in the reprogramming of mouse embryonic fibroblasts (MEFs) to induced pluripotent stem cells (iPSCs). It works synergistically with other small molecules, such as valproic acid and CHIR 99021, to improve reprogramming efficiency .

Effects on Cancer Cells

The crotonylation effect of this compound on p53 suggests a dual role where it may enhance glycolytic activity in cancer cells while simultaneously impairing the tumor suppressor function of p53. This mechanism highlights the complexity of this compound's role in cancer biology, where it could potentially support tumor growth under certain conditions .

Case Studies

- Stem Cell Research : In a study by Fu et al. (2018), this compound was used alongside other compounds to enhance the reprogramming efficiency of fibroblasts into iPSCs. The results demonstrated significant increases in pluripotency markers and telomere length, suggesting a robust role for this compound in stem cell biology .

- Cancer Proliferation : A study published in Nature Communications explored the impact of this compound on p53 activity in various cancer cell lines. The findings indicated that while this compound promotes glycolysis, it also leads to reduced p53 levels, thereby facilitating increased cell proliferation under stress conditions .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying crotonic acid in complex biological or chemical mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with derivatization using metaphosphoric acid is a validated approach for separating and quantifying this compound in fermentation broths or degradation studies. Key steps include:

- Derivatization: Mix samples with a this compound/metaphosphoric acid solution to stabilize volatile compounds .

- Centrifugation and filtration: Remove particulates using 0.22-μm membranes to prevent column contamination.

- Instrument calibration: Use internal standards (e.g., 3-hydroxybutyrate) to account for matrix effects.

- Validation: Ensure linearity, recovery rates, and limit of detection (LOD) are reported for reproducibility .

Q. How can researchers design experiments to safely handle this compound given its corrosive properties?

- Methodological Answer : Implement safety protocols aligned with OSHA and institutional guidelines:

- Containment : Use fume hoods for handling powdered this compound to avoid inhalation exposure .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact.

- Storage : Store in airtight containers at ≤25°C, segregated from oxidizing agents (e.g., peroxides) and strong bases to prevent exothermic reactions .

- Waste management : Neutralize waste with sodium bicarbonate before disposal to reduce corrosivity .

Advanced Research Questions

Q. What mechanistic insights explain the generation of this compound during thermal degradation of polyhydroxyalkanoates (PHAs)?

- Methodological Answer : this compound forms via β-elimination reactions in poly-3-hydroxybutyrate (P3HB) backbones at elevated temperatures (>160°C). To study this:

- Controlled degradation : Use thermogravimetric analysis (TGA) coupled with GC-MS to monitor this compound release kinetics .

- Kinetic modeling : Apply Arrhenius equations to quantify activation energy and reaction rates.

- Validation : Compare experimental data with DFT simulations of bond cleavage pathways .

Q. How should researchers address contradictions in data when this compound concentrations deviate from theoretical predictions in degradation studies?

- Methodological Answer :

- Error source analysis : Check for side reactions (e.g., esterification) or incomplete β-elimination using NMR or FTIR .

- Matrix effects : Quantify interfering compounds (e.g., residual solvents) via spike-and-recovery experiments.

- Statistical reconciliation : Use multivariate regression to identify variables (e.g., temperature, pH) influencing discrepancies .

Q. What strategies ensure reproducibility when synthesizing this compound derivatives for polymer research?

- Methodological Answer :

- Synthetic protocols : Report molar ratios, catalyst purity (e.g., sulfuric acid vs. enzymatic catalysts), and reaction time/temperature profiles .

- Characterization : Include ¹H/¹³C NMR, HPLC purity data, and melting points for all derivatives.

- Data transparency : Provide raw chromatograms and spectral data in supplementary materials .

Q. How can this compound’s reactivity be leveraged to design novel copolymers with tailored thermal properties?

- Methodological Answer :

- Copolymer design : Use this compound as a comonomer in radical polymerization with styrene or acrylates. Optimize initiator (e.g., AIBN) concentrations and reaction solvents .

- Thermal analysis : Employ differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and thermal stability.

- Structure-property links : Correlate monomer sequence (via MALDI-TOF) with mechanical performance .

Q. What methodologies resolve challenges in detecting trace this compound in environmental samples?

- Methodological Answer :

- Pre-concentration : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from aqueous matrices .

- Sensitivity enhancement : Derivatize with p-bromophenacyl bromide for UV detection at 254 nm in HPLC.

- Cross-validation : Confirm results with LC-MS/MS in multiple reaction monitoring (MRM) mode .

Q. Methodological Best Practices

- Literature review : Utilize Google Scholar to prioritize high-impact studies by citation count and relevance to PHA degradation or organic synthesis .

- Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental details, ensuring reproducibility .

- Ethical design : Adopt mixed-methods approaches (qualitative + quantitative) to address mechanistic and applied research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。